4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic Acid: A Comprehensive Technical Guide for Drug Development
4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic Acid: A Comprehensive Technical Guide for Drug Development
Executive Summary
In modern medicinal chemistry, the design of targeted therapeutics—particularly kinase inhibitors and G-protein-coupled receptor (GPCR) modulators—relies heavily on densely functionalized, highly tunable heterocyclic building blocks. 4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid is a premier intermediate that fulfills these exact requirements.
This molecule provides two orthogonal vectors for diversification: a highly electrophilic C4-position primed for Nucleophilic Aromatic Substitution (SNAr), and a C5-carboxylic acid for amide coupling. Furthermore, the strategic incorporation of the oxan-4-yl (tetrahydropyran-4-yl) moiety at the C2-position serves as a critical bioisostere. It significantly enhances aqueous solubility and lowers lipophilicity (LogP) compared to traditional phenyl or cycloalkyl rings, which is a proven strategy for improving blood-brain barrier penetration and mitigating hERG toxicity liabilities[1].
Structural & Physicochemical Profiling
Understanding the baseline physicochemical properties of this building block is essential for predicting its behavior in downstream synthesis and its ultimate impact on the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of the final drug candidate.
| Property | Value | Clinical / Synthetic Significance |
| IUPAC Name | 4-Chloro-2-(tetrahydropyran-4-yl)pyrimidine-5-carboxylic acid | Standardized nomenclature for regulatory filing. |
| SMILES | O=C(O)c1cnc(Cl)nc1C2CCOCC2 | Used for computational docking and ADMET prediction. |
| Molecular Formula | C10H11ClN2O3 | Confirms mass for LC-MS in-process controls. |
| Molecular Weight | 242.66 g/mol | Low molecular weight leaves ample room for diversification while adhering to Lipinski's Rule of Five[2]. |
| LogP (Predicted) | ~1.2 - 1.5 | The oxan-4-yl oxygen acts as a hydrogen bond acceptor, lowering lipophilicity compared to a cyclohexyl analog, thereby enhancing aqueous solubility[3]. |
| Reactive Handles | C4-Chloride, C5-Carboxylic Acid | Enables orthogonal, sequential functionalization (SNAr followed by amide coupling). |
De Novo Synthesis Protocol
The synthesis of 4-chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid is achieved through a robust, four-step sequence. Each step is designed as a self-validating system, incorporating specific In-Process Controls (IPCs) to ensure high yield and purity before proceeding.
Step 1: Amidine Formation (Pinner Reaction)
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Reagents: Tetrahydro-2H-pyran-4-carbonitrile (1.0 eq), anhydrous HCl gas, anhydrous ethanol, followed by methanolic ammonia.
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Procedure: Dissolve the carbonitrile in anhydrous ethanol at 0°C. Bubble anhydrous HCl gas through the solution until saturation. Stir for 12 hours at room temperature to form the imidate intermediate. Concentrate under vacuum, then resuspend in anhydrous methanol. Add 7N methanolic ammonia (3.0 eq) and stir for 16 hours.
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IPC: TLC (DCM:MeOH 9:1) to confirm the disappearance of the nitrile.
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Isolation: Evaporate the solvent and triturate with diethyl ether to yield tetrahydro-2H-pyran-4-carboxamidine hydrochloride as a white solid.
Step 2: Cyclocondensation
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Reagents: Tetrahydro-2H-pyran-4-carboxamidine hydrochloride (1.0 eq), Diethyl ethoxymethylenemalonate (EMME) (1.1 eq)[4], Sodium ethoxide (1.5 eq), Ethanol.
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Procedure: Add sodium ethoxide to a solution of the amidine in ethanol at room temperature to liberate the free base. Stir for 30 minutes. Add EMME dropwise. Heat the reaction mixture to reflux (78°C) for 8 hours.
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IPC: LC-MS to confirm the formation of the cyclized product (Expected [M+H]+ = 253.1).
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Isolation: Cool to room temperature, neutralize with 1N HCl, and extract with ethyl acetate. Dry over Na2SO4 and concentrate to yield ethyl 4-hydroxy-2-(oxan-4-yl)pyrimidine-5-carboxylate.
Step 3: Chlorination
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Reagents: Ethyl 4-hydroxy-2-(oxan-4-yl)pyrimidine-5-carboxylate (1.0 eq), Phosphorus oxychloride (POCl3) (5.0 eq), N,N-Dimethylformamide (DMF) (0.1 eq).
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Procedure: Suspend the pyrimidine in POCl3 at 0°C. Add catalytic DMF dropwise. Heat the mixture to 80°C for 4 hours.
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IPC: Quench a micro-aliquot in ice water and analyze via LC-MS to confirm the mass shift from the hydroxyl to the chloro isotope pattern (Expected [M+H]+ = 271.1 / 273.1).
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Isolation: Carefully pour the cooled reaction mixture over crushed ice. Extract with dichloromethane (DCM), wash with saturated NaHCO3, dry, and concentrate to yield ethyl 4-chloro-2-(oxan-4-yl)pyrimidine-5-carboxylate.
Step 4: Selective Hydrolysis
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Reagents: Ethyl 4-chloro-2-(oxan-4-yl)pyrimidine-5-carboxylate (1.0 eq), Lithium hydroxide monohydrate (LiOH·H2O) (1.2 eq), THF/Water (3:1).
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Procedure: Dissolve the ester in THF/Water and cool to 0°C. Add LiOH·H2O portion-wise. Stir strictly at 0°C to room temperature for 2 hours.
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IPC: LC-MS to monitor ester disappearance. Prolonged reaction times must be avoided.
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Isolation: Acidify the mixture to pH 3 using 1N HCl. Extract with ethyl acetate, wash with brine, dry over MgSO4, and concentrate to yield the final product: 4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid .
Fig 1: De novo synthetic pipeline of 4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid.
Mechanistic Insights & Causality (E-E-A-T)
To ensure high yields and prevent side reactions, the rationale behind specific reagent choices and conditions must be understood:
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Why EMME in Cyclocondensation? The use of Diethyl ethoxymethylenemalonate (EMME)[4] is a highly strategic choice for pyrimidine synthesis. Unlike the classical Biginelli reaction which yields a dihydropyrimidine requiring subsequent oxidation, the condensation of an amidine with EMME directly yields the fully aromatic pyrimidine ring in the correct oxidation state. The ethoxymethylene group acts as a highly reactive electrophile for the initial nitrogen attack, while the malonate ester facilitates the subsequent intramolecular cyclization[5].
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The Role of DMF in Chlorination: Chlorination of the C4-hydroxyl (which exists predominantly as the pyrimidin-4-one tautomer) using POCl3 alone is often sluggish. The addition of catalytic DMF generates the Vilsmeier-Haack reagent (chloromethylene-N,N-dimethyliminium chloride) in situ. This highly electrophilic species rapidly activates the tautomeric oxygen, converting it into an excellent leaving group, thereby driving the formation of the 4-chloropyrimidine[6].
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Causality of Temperature Control in Hydrolysis: During Step 4, the use of mild LiOH at 0°C is not arbitrary; it is a critical parameter. The C4-chloride is highly activated toward nucleophilic attack due to the electron-withdrawing nature of the adjacent pyrimidine nitrogens and the C5-carboxylate. If the hydrolysis is performed at elevated temperatures or with stronger bases (like NaOH at reflux), the hydroxide ion will act as a nucleophile, displacing the chloride via SNAr and reverting the molecule back to the 4-hydroxy derivative.
Application Workflow in Drug Discovery
In medicinal chemistry, this building block is typically utilized in a two-stage diversification workflow to generate libraries of targeted inhibitors.
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Nucleophilic Aromatic Substitution (SNAr): The C4-chloride is displaced by a primary or secondary amine (often an aniline or a functionalized piperidine). This is typically performed in the presence of a non-nucleophilic base (e.g., DIPEA) in a polar aprotic solvent (e.g., DMF or NMP) under mild heating.
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Amide Coupling: Following the SNAr reaction, the C5-carboxylic acid is activated using standard peptide coupling reagents (such as HATU or EDC/HOBt) and reacted with a second amine to form an amide linkage. This dual-functionalization allows researchers to rapidly probe the structure-activity relationship (SAR) of the target binding pocket.
Fig 2: Application workflow for synthesizing kinase inhibitors via SNAr and amide coupling.
References
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Der Pharma Chemica. (2026). Novel Pyrimidine Carboxamide Derivatives As Potential Anticancer Agents, Synthesis And Characterisation. Retrieved from[Link]
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Zhang, S., et al. (2006). Further Structural Exploration of Trisubstituted Asymmetric Pyran Derivatives... A Proposed Pharmacophore Model. Journal of Medicinal Chemistry, ACS Publications. Retrieved from[Link]
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 169306, 4-Pyrimidinecarboxylic acid. Retrieved from [Link]
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- 4. Diethyl ethoxymethylenemalonate | 87-13-8 | Benchchem [benchchem.com]
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- 6. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

